Home > Products > Building Blocks P12239 > 9-Hydroxyellipticine hydrochloride
9-Hydroxyellipticine hydrochloride - 52238-35-4

9-Hydroxyellipticine hydrochloride

Catalog Number: EVT-252992
CAS Number: 52238-35-4
Molecular Formula: C17H15ClN2O
Molecular Weight: 298.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-Hydroxyellipticine is a derivative of ellipticine with diverse biological activities. It inhibits aroclor-induced activation of aniline hydroxylase, aminopyrine N-demethylase, and 7-ethoxycourmarin O-deethylase in rat liver microsomes (Kis = 3.5, 0.6, and 0.74 μM, respectively). 9-Hydroxyellipticine inhibits the growth of L1210 murine leukemia cells (IC50 = 3 nM) in vitro and increases survival in an L1210 mouse leukemia model. It inhibits carrageenan-induced edema and UV-induced erythema in guinea pigs.
9-Hydroxyellipticine Hydrochloride(cas 52238-35-4), also known as IGIG 929 and LS133324, is a potent cytotoxic and antitumor agent. Structurally, 9-hydroxyellipticine is a 9-hydroxy derivative of ellipticine. 

Ellipticine

  • Compound Description: Ellipticine is a natural plant alkaloid initially isolated from the evergreen tree Ochrosia elliptica. It displays potent anticancer activity attributed to its DNA intercalation ability and inhibition of topoisomerase II. [] Ellipticine exhibits a high DNA binding affinity (106 M-1) and exists as both a monocation and an uncharged species under physiological conditions. []
  • Relevance: Ellipticine serves as the foundational structure for various ellipticine analogs. Researchers synthesize these analogs by modifying the ellipticine scaffold to enhance its anticancer activity, improve its toxicity profile, and explore different mechanisms of action. []

9-Hydroxyellipticine (9-OH-E)

  • Compound Description: This ellipticine analog is a potent antitumor agent that interacts with topoisomerase II, leading to DNA cleavage and cell death. []
  • Relevance: 9-OH-E demonstrates the potential of modifying the ellipticine core structure to enhance its antitumor activity, particularly by introducing hydroxyl groups. It shares a close structural similarity with ellipticine analogs, differing only in the presence of a hydroxyl group at the 9th position. []

N2-alkyl-substituted Ellipticiniums

  • Compound Description: This class of ellipticine analogs contains an alkyl group substituted on the pyridinic nitrogen atom. These compounds exhibit greater potency against cancer cells with mutant p53 compared to those with wild-type p53, suggesting a potential "p53-inverse" activity. []
  • Relevance: N2-alkyl-substituted ellipticiniums exemplify how modifying the ellipticine scaffold at specific positions can alter its interaction with cellular targets and impact its anticancer activity. This modification distinguishes them from ellipticine analogs lacking this substitution, potentially contributing to their distinct activity profiles. []

6-Benzylellipticine

  • Compound Description: This synthetic ellipticine analog serves as a precursor for generating a series of 1-substituted-6-benzylellipticines. It is synthesized through the alkylation of the ellipticine Reissert compound. []
  • Relevance: 6-Benzylellipticine highlights the utility of Reissert compounds as intermediates in synthesizing diverse ellipticine analogs. This compound's structure closely resembles other ellipticine analogs, with the addition of a benzyl group at the 6th position, allowing exploration of structure-activity relationships and potential therapeutic applications. []

1-Cyanoellipticine

  • Compound Description: This ellipticine analog, synthesized via the ellipticine Reissert compound, can be hydrolyzed to form ellipticine-1-carboxamide hydrochloride, a compound demonstrating activity against P388 lymphocytic leukemia. []
  • Relevance: 1-Cyanoellipticine emphasizes the versatility of the ellipticine Reissert compound as a synthetic intermediate for generating biologically active analogs. This compound, structurally similar to other ellipticine analogs, differs by the presence of a cyano group at the 1st position, which can be further modified to yield derivatives with potentially enhanced anticancer activity. []

Oxaellipticine

  • Compound Description: This analog replaces the pyridine ring of ellipticine with a furan ring. It can be synthesized from 1,4-dimethyldibenzofuran and exhibits structural similarities to ellipticine. []
  • Relevance: Oxaellipticine exemplifies exploring bioisosteric replacements within the ellipticine scaffold, aiming to retain or enhance its biological activity. Replacing the pyridine ring with a furan ring allows for investigating how modifications to the aromatic core of ellipticine analogs affect their interactions with biological targets and their overall activity. []

Isoxaellipticine

  • Compound Description: This ellipticine analog features a furan ring replacing the pyridine ring and is a positional isomer of oxaellipticine. It is synthesized from 1,4-dimethyl-2-dibenzofurancarboxaldehyde and shares a similar structure to ellipticine. []
  • Relevance: Isoxaellipticine further explores the impact of bioisosteric replacement and positional isomerism on the biological activity of ellipticine analogs. Comparing its activity to oxaellipticine and ellipticine provides insights into the structure-activity relationships within this class of compounds and the importance of the heterocyclic ring's position and nature. []

Isothiaellipticine

  • Compound Description: This analog features a thiophene ring replacing the pyridine ring of ellipticine. Synthesized from 1,4-dimethyl-2-dibenzothiophenecarboxaldehyde, it shares structural similarities with ellipticine. []
  • Relevance: Isothiaellipticine expands the exploration of bioisosteric replacements in ellipticine analogs by incorporating a thiophene ring. Comparing its activity with oxaellipticine, isothiaellipticine, and ellipticine contributes to understanding how modifications to the aromatic core influence the biological activity and target interactions of ellipticine analogs. []

5-Methylthioellipticine

  • Compound Description: This ellipticine analog features a methylthio group at the 5th position and exhibits structural similarities to ellipticine. It serves as a precursor to 5-norellipticine. []
  • Relevance: 5-Methylthioellipticine highlights the feasibility of introducing various substituents onto the ellipticine core to modulate its activity. The presence of the methylthio group allows for further derivatization and exploration of structure-activity relationships. []

5-Norellipticine

  • Compound Description: This ellipticine analog lacks a substituent at the 5th position and is structurally similar to ellipticine. It is synthesized by desulfurization of 5-methylthioellipticine. []
  • Relevance: 5-Norellipticine demonstrates the impact of removing specific substituents on the activity of ellipticine analogs. Comparing its activity with 5-methylthioellipticine and other analogs helps elucidate the contribution of substituents at the 5th position to the overall biological activity. []

5-Methoxyellipticine

  • Compound Description: This ellipticine analog has a methoxy group at the 5th position and exhibits structural similarities to ellipticine. It acts as a precursor to 5-hydroxyellipticine. []
  • Relevance: 5-Methoxyellipticine exemplifies introducing oxygen-containing substituents onto the ellipticine core. The methoxy group offers potential for further modification and provides insights into the structure-activity relationships of ellipticine analogs. []

5-Hydroxyellipticine

  • Compound Description: This ellipticine analog has a hydroxyl group at the 5th position and shares a close structural resemblance to ellipticine. It is synthesized by hydrolyzing 5-methoxyellipticine. []
  • Relevance: 5-Hydroxyellipticine highlights the impact of introducing hydroxyl groups onto the ellipticine core, potentially influencing its interactions with biological targets. Comparing its activity to other analogs helps define the structure-activity relationships of ellipticine analogs and the significance of substituents at the 5th position. []

GSA1129

  • Compound Description: This specific ellipticine analog selectively targets the 3'-end G-quadruplex formed in the PDGFR-β promoter. [, , ] It inhibits PDGFR-β promoter activity and exhibits antitumor activity in cancer cell lines. [, ]
  • Relevance: GSA1129 exemplifies the successful design of ellipticine analogs that can selectively target specific DNA secondary structures, like G-quadruplexes. Its structure, based on the ellipticine scaffold, likely enables this interaction and highlights the potential for developing targeted therapies based on these analogs. [, , ]

2-Acyl-1,2-dihydroellipticines

  • Compound Description: This series of ellipticine analogs features an acyl group at the 2nd position and exhibits cytotoxic activity against various human cancer cell lines. These compounds also demonstrate inhibitory activity against topoisomerase II. []
  • Relevance: 2-Acyl-1,2-dihydroellipticines exemplify the feasibility of modifying the ellipticine scaffold at the 2nd position to generate potent cytotoxic agents. Introducing the acyl group and subsequent reduction of the ellipticine ring system contributes to their antitumor activity and potentially influences their interaction with topoisomerase II. []
Overview

9-Hydroxyellipticine hydrochloride is a synthetic derivative of ellipticine, a naturally occurring alkaloid known for its diverse biological activities. This compound is recognized primarily for its potent inhibition of topoisomerase II, an essential enzyme involved in DNA replication and transcription. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific applications.

Source and Classification

9-Hydroxyellipticine hydrochloride is derived from ellipticine, which is extracted from the Ochrosia elliptica plant. This compound falls under the classification of alkaloids, specifically within the category of carbazole derivatives. Its chemical structure is characterized by a fused ring system that contributes to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of 9-hydroxyellipticine typically involves several key steps:

  1. Starting Material: The process often begins with ellipticine as the primary precursor.
  2. Reagents: Hexamethylenetetramine and trifluoroacetic acid are commonly used in the reaction to facilitate hydroxylation at the 9-position of the ellipticine molecule.
  3. Reaction Conditions: The reaction mixture is usually refluxed for approximately 30 minutes, followed by neutralization with aqueous sodium carbonate. The product is then extracted using a mixture of chloroform and methanol, followed by purification through column chromatography.

For example, one method reported a yield of 78% for 9-hydroxyellipticine after treatment with monopropargyl succinate under specific conditions involving dichloromethane and dimethylformamide .

Molecular Structure Analysis

Structure and Data

The molecular formula of 9-hydroxyellipticine hydrochloride is C17H16ClNC_{17}H_{16}ClN with a molecular weight of approximately 298.8 g/mol. Its structure includes:

  • A fused carbazole ring system
  • A hydroxyl group at the 9-position
  • A chlorine atom from the hydrochloride salt

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

9-Hydroxyellipticine hydrochloride undergoes various chemical reactions typical of alkaloids:

  1. Hydroxylation: The introduction of hydroxyl groups can modify its pharmacological properties.
  2. Alkylation: Reaction with alkyl halides can yield derivatives with altered solubility and activity.
  3. Conjugation: It can form conjugates with sugars or other moieties to enhance bioavailability.

These reactions are crucial for developing novel derivatives with improved therapeutic profiles .

Mechanism of Action

Process and Data

The mechanism of action of 9-hydroxyellipticine hydrochloride primarily involves its role as a topoisomerase II inhibitor. By binding to the enzyme, it prevents the re-ligation of DNA strands after they have been cleaved, leading to DNA damage and ultimately inducing apoptosis in cancer cells. This action has been demonstrated in various in vitro studies, highlighting its potential as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water due to its hydrophobic nature.

Chemical Properties

These properties are essential for determining appropriate storage conditions and formulation strategies for scientific applications .

Applications

Scientific Uses

9-Hydroxyellipticine hydrochloride has several applications in scientific research:

  • Antitumor Studies: Due to its topoisomerase II inhibitory activity, it is investigated for potential use in cancer therapies.
  • Pharmacological Research: It serves as a model compound for studying drug interactions and mechanisms of action related to DNA-targeting agents.
  • Biochemical Assays: Utilized in assays aimed at understanding cell cycle regulation and apoptosis mechanisms.

This compound continues to be a subject of interest for researchers exploring novel therapeutic strategies against various malignancies .

Introduction to 9-Hydroxyellipticine Hydrochloride in Antineoplastic Research

Historical Context of Ellipticine Alkaloid Derivatives in Oncology

Ellipticine, a naturally occurring pyridocarbazole alkaloid isolated from Ochrosia species, emerged in the 1950s as a compound of significant interest in cancer research due to its potent antitumor activity in preclinical models. Early studies demonstrated its ability to inhibit tumor growth through DNA intercalation and disruption of nucleic acid synthesis, but its clinical utility was hampered by poor solubility, significant toxicity (including acute hypotension and CNS dysfunction), and variable metabolic profiles [7]. These limitations spurred extensive research into structural modifications. The discovery of in vivo hepatic metabolism converting ellipticine to 9-hydroxyellipticine (9-OH-E) proved pivotal. This metabolite exhibited superior potency and a more favorable therapeutic index than its parent compound, driving focused development efforts [1] [7]. By the late 1970s and early 1980s, research confirmed 9-hydroxyellipticine's enhanced cytotoxicity across various cancer cell lines and its unique bioactivation pathways, solidifying its status as a lead compound distinct from ellipticine itself [1] [2]. The synthesis of its hydrochloride salt (9-Hydroxyellipticine hydrochloride, CAS 52238-35-4) addressed critical pharmaceutical challenges by significantly improving aqueous solubility, thereby enabling more reliable in vitro and in vivo experimental evaluation of its anticancer potential [4].

Table 1: Key Ellipticine Derivatives in Anticancer Research

CompoundKey Structural FeaturePrimary Mechanism(s)Limitations of Parent Ellipticine Overcome
EllipticineUnsubstituted pyridocarbazoleDNA intercalation, Topo II weak inhibitionPoor solubility, High toxicity (CNS, cardio), Variable metabolism
9-Hydroxyellipticine (9-OH-E)Hydroxyl group at C9 positionEnhanced DNA binding, Topo II poisoning, p53 modulation, Redox cyclingImproved potency, Broader spectrum of activity
9-Hydroxyellipticine hydrochloride9-OH-E + HCl salt formationSame as 9-OH-E, with improved deliveryGreatly enhanced aqueous solubility, Formulation stability
9-Hydroxy-2-methylellipticinium (Elliptinium acetate)C9-OH + N2-methylation (quaternary salt)Enhanced redox cycling, DNA alkylation potentialFurther solubility increase, Altered metabolism

Structural Evolution from Ellipticine to 9-Hydroxyellipticine Hydrochloride

The core structure of ellipticine is a planar pentacyclic aromatic system: a pyridine ring fused to a carbazole (pyrido[4,3-b]carbazole). This planar structure is fundamental for DNA intercalation. The evolution to 9-hydroxyellipticine involves a specific and strategic modification: the addition of a hydroxyl (-OH) group at the C9 position of the carbazole moiety [1] [3]. Chemically, 9-Hydroxyellipticine is defined as ellipticine in which the hydrogen at position 9 is replaced by a hydroxy group [3]. This modification alters the electron density distribution across the ring system, increasing polarity and creating a site susceptible to further oxidation.

The conversion to the hydrochloride salt involves protonation of the pyridinic nitrogen (N2), forming a stable crystalline solid. This salt formation is crucial for pharmaceutical development. While ellipticine itself is poorly soluble in water, hindering biological testing and formulation, 9-Hydroxyellipticine hydrochloride exhibits markedly improved aqueous solubility (3 mg/mL, or 10.04 mM), enabling its use in cell culture studies and facilitating potential parenteral administration routes [4]. The molecular weight of the hydrochloride salt is 298.77 g/mol, with the formula C₁₇H₁₅ClN₂O [4]. This structural evolution—hydroxylation followed by salt formation—represents a rational approach to optimizing the physicochemical and pharmacological properties of the natural product ellipticine.

Significance of Hydroxylation at the C9 Position for Bioactivity

The introduction of the hydroxyl group at C9 is not merely a solubility enhancer; it fundamentally transforms the compound's biological interactions and mechanisms of action, leading to significantly enhanced and diversified anticancer activity compared to ellipticine. Key bioactivity enhancements include:

  • Enhanced DNA Affinity and Stabilization: The C9-OH group increases the molecule's apparent affinity for DNA. This stronger binding stabilizes the DNA complex, which is critical for its intercalative activity. More importantly, this stabilization dramatically enhances the compound's ability to poison topoisomerase II (Topo II). 9-Hydroxyellipticine stabilizes the covalent Topo II-DNA cleavable complex ("cleavable complex"), preventing the religation step of the Topo II catalytic cycle. This results in persistent DNA double-strand breaks, triggering cell death pathways [1] [4]. Studies report potent Topo II inhibition with IC₅₀ values in the low micromolar range (e.g., 1.6 μM in HeLa S-3 cells, 1.2 μM in 293T cells) [4].

  • Facilitation of Redox Cycling and Quinone-Iminium Formation: The C9 hydroxyl group is metabolically labile. Peroxidases (like myeloperoxidase) or cytochrome P450 enzymes can oxidize it, generating a reactive quinone-iminium intermediate [2]. This intermediate is a potent electrophile capable of:

  • Covalently binding to nucleophilic sites on proteins (e.g., bovine serum albumin) and DNA, contributing to cytotoxic effects distinct from Topo II poisoning [2] [7].
  • Undergoing redox cycling, generating reactive oxygen species (ROS) such as superoxide anion radicals and hydrogen peroxide, causing oxidative stress and cellular damage [2].This bioactivation pathway is a significant contributor to 9-hydroxyellipticine's cytotoxicity, particularly in cells expressing high peroxidase activity [2].
  • Modulation of p53 Tumor Suppressor Protein: The C9 hydroxylated derivative uniquely interacts with the p53 protein, a critical guardian against cancer. It specifically inhibits the phosphorylation of mutant p53 proteins, commonly found in over 55% of human cancers [1] [6]. Inhibition of phosphorylation prevents the aberrant folding and degradation of mutant p53, allowing it to regain partial wild-type conformation and transcriptional function. This leads to the upregulation of p53 target genes like p21Cip1/Waf1 (inducing cell cycle arrest) and Bax (promoting apoptosis) [1] [6]. Crucially, this interaction shows selectivity for mutant p53 over the wild-type protein found in normal cells [6]. Concentration-dependent inhibition of phosphorylation and functional reconstitution are observed from 0.1 to 100 μM [4] [6].

  • Telomerase Inhibition: Evidence indicates that 9-hydroxyellipticine can inhibit telomerase activity (IC₅₀ ~10 µM) in human pancreatic cancer cells [1]. Telomerase maintenance of telomeres is a hallmark of cancer cell immortality, making this an additional potential mechanism contributing to its antitumor effects.

Table 2: Molecular Targets and Mechanisms of 9-Hydroxyellipticine Hydrochloride

Molecular Target/PathwayMechanism of ActionConsequenceSignificance of C9-OH
DNAEnhanced intercalationDNA structural distortion, interference with processesIncreased affinity & stabilization vs. ellipticine
Topoisomerase II (Topo II)Stabilization of Topo II-DNA cleavable complexPersistent DNA double-strand breaksEssential for potent Topo II poisoning activity
Peroxidases / P450sOxidation to Quinone-Iminium intermediateRedox cycling (ROS), Protein/DNA alkylationEnables bioactivation & diverse cytotoxic effects
Mutant p53 ProteinInhibition of phosphorylation, Chaperone-like stabilizationFunctional reconstitution, Transactivation of targetsSelective activity against cancer-associated mutant p53
TelomeraseCatalytic inhibitionTelomere shortening, Senescence inductionBroader spectrum anticancer mechanism

Properties

CAS Number

52238-35-4

Product Name

9-Hydroxyellipticine hydrochloride

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

InChI

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H

InChI Key

DLDKVFOKLGPVBT-UHFFFAOYSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.